molecular formula C9H13N3O2 B2487914 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid CAS No. 842973-02-8

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid

Cat. No. B2487914
CAS RN: 842973-02-8
M. Wt: 195.222
InChI Key: PKIJNCTUEICAOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been reported through various methods. For instance, an unusual Michael addition followed by treatment with guanidine carbonate yields pyrimidine derivatives with significant biological activities (Berzosa et al., 2011). Another approach involves the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, indicating the versatility of synthetic methods for these compounds (Mokale et al., 2010).

Molecular Structure Analysis

Studies on the molecular and crystal structure of pyrimidine derivatives offer insights into their chemical behavior. For example, investigations on the crystal structure of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one reveal detailed structural and electronic properties (Yılmaz et al., 2020). These analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level.

Chemical Reactions and Properties

The reactivity of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives under different conditions can lead to a variety of products. For example, the reaction with aromatic amines in polyphosphoric acid yields N-(pyridin-2-yl)propanamides, showcasing the chemical versatility of these compounds (Harutyunyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure, thermal stability, and solubility, are influenced by their molecular composition. X-ray diffraction studies provide valuable information on the arrangement of molecules in the solid state, contributing to our understanding of their stability and interactions (Cheng et al., 2011).

Chemical Properties Analysis

The chemical properties of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives, including reactivity, acidity/basicity, and the ability to form various bonds, are central to their applications in synthesis and drug design. Their interactions with other molecules, potential for forming hydrogen bonds, and participation in chemical reactions are areas of active research (Gabler et al., 2011).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Solvent-Free Synthesis : A method for synthesizing derivatives of 5-aminopyrazoles via a solvent-free process was developed, providing an environmentally friendly approach to produce compounds with potential biological activity (Aggarwal et al., 2014).

  • Crystal Structure Investigation : The crystal structure of a novel compound related to 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been studied, providing insights into molecular recognition processes important in drug design (Yılmaz et al., 2020).

  • Diversity-Oriented Synthesis : Research has been conducted on synthesizing derivatives of pyrimidine, which are analogues of pyrido[2,3-d]pyrimidines, known for their interesting biological activities (Berzosa et al., 2011).

Biological Activity and Pharmaceutical Research

  • Antibacterial and Cytotoxic Activity : Compounds synthesized using 2-amino-4,6-dimethylpyrimidine showed moderate to significant antibacterial and cytotoxic activity, which is crucial for developing new antibacterial agents (Aggarwal et al., 2014).

  • Antioxidant and DNA Interaction Studies : Investigations into the antioxidant properties and DNA-binding capabilities of certain compounds derived from 2-amino-4,6-dimethylpyrimidine provide insights into their potential therapeutic uses (Yılmaz et al., 2020).

  • Anti-Inflammatory Properties : Some derivatives have been synthesized and tested for their anti-inflammatory activity, which is significant for developing new anti-inflammatory drugs (Mokale et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJNCTUEICAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid

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